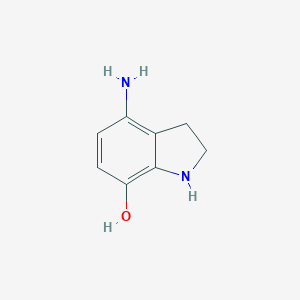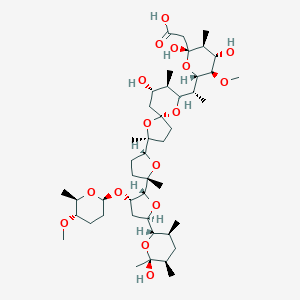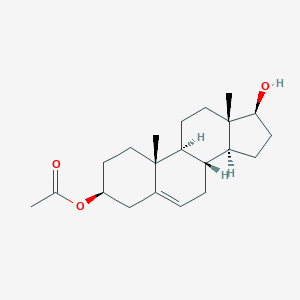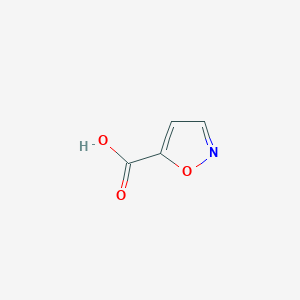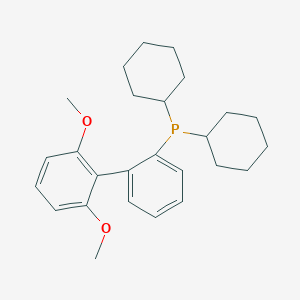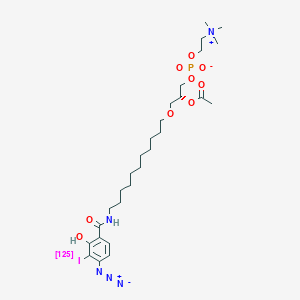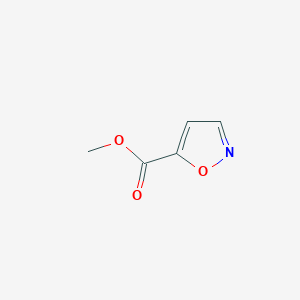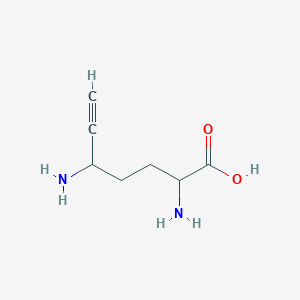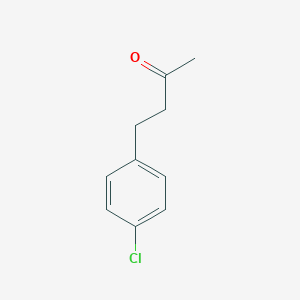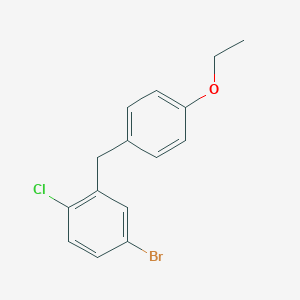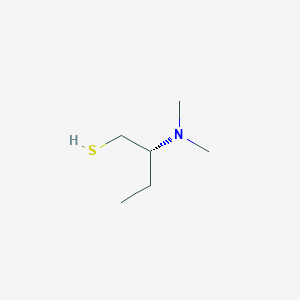
(2R)-2-(Dimethylamino)butane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Dimethylamino)butane-1-thiol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DMABT or DMABT-HCl, and its chemical formula is C6H15NS. DMABT is a colorless to pale yellow liquid with a strong odor and is soluble in water and ethanol.
Mechanism Of Action
DMABT acts as a reducing agent in the presence of metal ions, leading to the formation of stable metal complexes. The thiol group in DMABT is responsible for the reduction of metal ions, and the amino group enhances the solubility of the resulting metal complexes.
Biochemical And Physiological Effects
DMABT has been shown to have antioxidant properties and can scavenge free radicals, which are known to cause oxidative damage to cells. It has also been studied for its potential use in the treatment of certain diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
DMABT is a versatile reagent that can be used for a wide range of applications in analytical chemistry and nanotechnology. However, its strong odor and toxicity at high concentrations can pose a challenge for its use in certain experiments.
Future Directions
Further research is needed to explore the potential applications of DMABT in the field of biomedicine, particularly in the development of new drugs for the treatment of neurodegenerative diseases. Additionally, the use of DMABT in the synthesis of nanomaterials for various applications such as catalysis, sensors, and drug delivery systems requires further investigation.
Synthesis Methods
The synthesis of DMABT involves the reaction between 2-bromo-2-methylpropane and sodium dimethylamine followed by the addition of hydrogen sulfide gas. The resulting product is then purified using various techniques such as distillation, recrystallization, and chromatography.
Scientific Research Applications
DMABT has been extensively studied in the field of analytical chemistry as a reagent for the determination of various metals such as copper, mercury, and lead. It is also used as a reducing agent for the synthesis of nanoparticles and as a stabilizer for the synthesis of gold and silver nanoparticles.
properties
CAS RN |
120138-62-7 |
|---|---|
Product Name |
(2R)-2-(Dimethylamino)butane-1-thiol |
Molecular Formula |
C6H15NS |
Molecular Weight |
133.26 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)butane-1-thiol |
InChI |
InChI=1S/C6H15NS/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
FHSPKMICBQJJSJ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](CS)N(C)C |
SMILES |
CCC(CS)N(C)C |
Canonical SMILES |
CCC(CS)N(C)C |
synonyms |
1-Butanethiol,2-(dimethylamino)-,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)

![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
